1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a central ethanone core bridging a pyrrolidine moiety and a piperazine ring substituted with a pyrimidine group bearing a second pyrrolidine (Figure 1). While direct evidence for its synthesis or activity is absent in the provided materials, analogous compounds highlight its structural and synthetic relevance.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c25-17(23-7-1-2-8-23)15-21-11-13-22(14-12-21)16-5-6-19-18(20-16)24-9-3-4-10-24/h5-6H,1-4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQCXAKCKYNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one , often abbreviated as Pyrrolidinyl-Piperazinyl Ethanolamine , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 341.41 g/mol
- IUPAC Name: this compound
Research indicates that this compound exhibits activity primarily through interaction with various receptor systems, including:
- α-Adrenoceptors: Studies have shown that derivatives of pyrrolidine compounds can act as non-selective antagonists at α-adrenoceptors, which may influence metabolic processes such as glucose and lipid metabolism .
Pharmacological Effects
- Metabolic Regulation:
- Neuropharmacology:
Safety Profile
While specific toxicity data for this compound is limited, related pyrrolidine derivatives have been assessed for safety in various studies. General safety evaluations indicate low toxicity levels when administered at therapeutic doses.
Case Study 1: Metabolic Effects
A recent study investigated the effects of a closely related pyrrolidine compound on metabolic syndrome parameters in an animal model. The findings highlighted:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Plasma Glucose Levels | 180 mg/dL | 120 mg/dL |
| Plasma Triglycerides | 150 mg/dL | 90 mg/dL |
| Body Weight Change | No Change | No Change |
This study underscores the potential of these compounds to manage hyperglycemia and hyperlipidemia without adverse effects on body weight or blood pressure .
Case Study 2: Neuropharmacological Impact
In another investigation focusing on the neuropharmacological properties of pyrrolidine derivatives, researchers found that certain compounds exhibited significant anxiolytic effects in rodent models. Behavioral tests indicated reduced anxiety-like behavior compared to control groups, suggesting a potential therapeutic application for anxiety disorders .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Synthetic Flexibility : The target compound’s pyrrolidine-piperazine-pyrimidine motif is synthetically accessible via methods like Pd-catalyzed coupling (for aryl groups) or chloroacetyl chloride reactions (for piperazine functionalization) .
- Analytical Gaps : While HRMS and NMR are standard for characterization (as seen in analogues ), data for the target compound itself are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
